molecular formula C36H54N6O14 B1682283 Xamoterol fumarate CAS No. 73210-73-8

Xamoterol fumarate

Cat. No. B1682283
CAS RN: 73210-73-8
M. Wt: 794.8 g/mol
InChI Key: QEDVGROSOZBGOZ-MZQXSLHISA-N
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Description

Xamoterol fumarate is a phenoxypropanolamine derivative that acts as a selective beta-1-adrenergic agonist . It has the molecular formula C20H29N3O9 . It’s used in the medical field for its effects on the cardiovascular system .


Molecular Structure Analysis

The molecular weight of Xamoterol fumarate is 455.5 g/mol . The IUPAC name is (E)-but-2-enedioic acid; N - [2- [ [2-hydroxy-3- (4-hydroxyphenoxy)propyl]amino]ethyl]morpholine-4-carboxamide . The InChI and SMILES strings provide a textual representation of the molecule’s structure .


Physical And Chemical Properties Analysis

Xamoterol fumarate has a molecular weight of 455.5 g/mol . It has 6 hydrogen bond donors and 10 hydrogen bond acceptors .

Scientific Research Applications

Impact on Memory Retrieval and Hippocampus-Dependent Learning

Xamoterol fumarate, a partial β(1)-adrenergic receptor agonist, shows varying effects on memory retrieval. In rats, it has been found to impair the retrieval of hippocampus-dependent spatial reference memory. Conversely, in gene-targeted mice lacking norepinephrine and in a mouse model of Down syndrome with reduced norepinephrine levels, xamoterol restores memory retrieval. This restoration is complementary to observations that norepinephrine and β(1) signaling are crucial for hippocampus-dependent retrieval of contextual and spatial reference memory in wild-type mice and rats. The disruption of memory retrieval by xamoterol is mediated by G(i/o)-coupled β(2) signaling, opposing the G(s)-coupled β(1) signaling required for hippocampus-dependent emotional memory retrieval (Schutsky, Ouyang, & Thomas, 2011).

Pharmacokinetics in Volunteers

The pharmacokinetics of xamoterol have been studied in healthy male subjects. After intravenous dosing, it has a half-life of 7.7 hours, and 62% of the dose is recovered unchanged in urine. The absolute bioavailability of xamoterol is approximately 5%, with peak plasma concentrations occurring about 2 hours after oral administration. These findings are crucial for understanding the drug's behavior in the human body (Bastain et al., 2004).

Treatment of Postural Hypotension

Xamoterol has been used in the treatment of postural hypotension. Patients treated with xamoterol reported gradual improvement, with increases in heart rate and blood pressure. This indicates xamoterol's potential as an alternative treatment for postural hypotension, showcasing its cardiovascular effects (Mehlsen & Trap-jensen, 2009).

Modulation of Neuroinflammation in Alzheimer's Disease

Xamoterol has been studied for its effects on neuroinflammation and pathology in Alzheimer's Disease (AD). In the 5XFAD transgenic mouse model of AD, chronic low-dose xamoterol administration reduced mRNA expression of neuroinflammatory markers and immunohistochemical evidence for microgliosis and astrogliosis. This suggests the potential of xamoterol in reducing neuroinflammation and amyloid beta and tau pathology in AD (Ardestani et al., 2017).

Safety in Chronic Airflow Obstruction

In a study involving patients with chronic airflow obstruction (CAO), xamoterol treatment did not alter lung function or respiratory symptoms, suggesting its safety in treating mild heart failure in patients with CAO (Roberts, Challenor, & Waller, 2004).

Safety And Hazards

When handling Xamoterol fumarate, it’s important to avoid dust formation and avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

(E)-but-2-enedioic acid;N-[2-[[2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]morpholine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C16H25N3O5.C4H4O4/c2*20-13-1-3-15(4-2-13)24-12-14(21)11-17-5-6-18-16(22)19-7-9-23-10-8-19;5-3(6)1-2-4(7)8/h2*1-4,14,17,20-21H,5-12H2,(H,18,22);1-2H,(H,5,6)(H,7,8)/b;;2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEDVGROSOZBGOZ-WXXKFALUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)NCCNCC(COC2=CC=C(C=C2)O)O.C1COCCN1C(=O)NCCNCC(COC2=CC=C(C=C2)O)O.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C(=O)NCCNCC(COC2=CC=C(C=C2)O)O.C1COCCN1C(=O)NCCNCC(COC2=CC=C(C=C2)O)O.C(=C/C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H54N6O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501349036
Record name Xamoterol fumarate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501349036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

794.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Xamoterol fumarate

CAS RN

73210-73-8, 90730-93-1
Record name Xamoterol fumarate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073210738
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Xamoterol fumarate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090730931
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Xamoterol fumarate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501349036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis[N-[2-[[2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]morpholine-4-carboxamide] fumarate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.070.270
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name XAMOTEROL FUMARATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N87007N668
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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